N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid
Overview
Description
N’-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a brominated aromatic ring, an ethoxy linkage, and a dimethylated ethanediamine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate typically involves multiple steps:
Bromination: The starting material, 2,6-dimethylphenol, undergoes bromination using bromine in the presence of a catalyst to form 4-bromo-2,6-dimethylphenol.
Etherification: The brominated phenol is then reacted with 2-chloroethylamine hydrochloride in the presence of a base to form 2-(4-bromo-2,6-dimethylphenoxy)ethylamine.
Dimethylation: The resulting amine is further reacted with formaldehyde and formic acid to introduce the dimethyl groups, yielding N,N-dimethyl-2-(4-bromo-2,6-dimethylphenoxy)ethylamine.
Oxalate Formation: Finally, the dimethylated amine is reacted with oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar solvents.
Major Products
Oxidation: Formation of N’-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxides.
Reduction: Formation of N’-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
N’-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound’s brominated aromatic ring and dimethylated ethanediamine moiety allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N,N-dimethylbenzamide: Shares the brominated aromatic ring and dimethylamine moiety but lacks the ethoxy linkage.
4-Bromo-N-(2-methylphenyl)benzamide: Similar brominated aromatic structure but different substitution pattern and functional groups.
Uniqueness
N’-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine oxalate is unique due to its combination of a brominated aromatic ring, ethoxy linkage, and dimethylated ethanediamine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-N',N'-dimethylethane-1,2-diamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BrN2O.C2H2O4/c1-11-9-13(15)10-12(2)14(11)18-8-6-16-5-7-17(3)4;3-1(4)2(5)6/h9-10,16H,5-8H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXYQDZTQVUPLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCNCCN(C)C)C)Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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